![molecular formula C16H16FNO2 B1300946 Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine CAS No. 435345-36-1](/img/structure/B1300946.png)

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

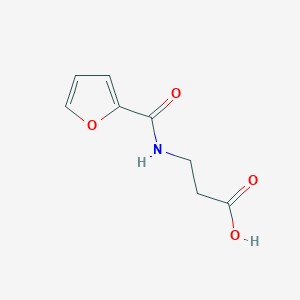

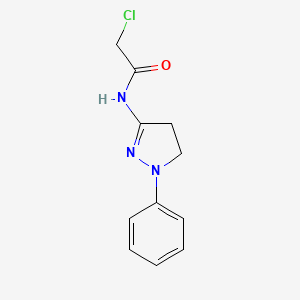

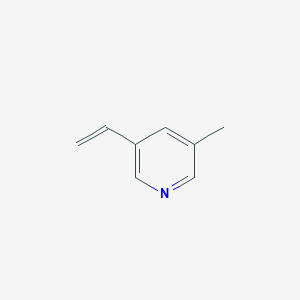

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine is a chemical compound with the molecular formula C16H16FNO2 and a molecular weight of 273.30 . It is used for proteomics research .

Synthesis Analysis

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis

The molecular structure of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine is represented by the SMILES string: C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine include a molecular weight of 273.30 and a molecular formula of C16H16FNO2 .Aplicaciones Científicas De Investigación

Virtual Screening and Cancer Metastasis Inhibition

Virtual screening targeting the urokinase receptor (uPAR) identified compounds including a benzo[d][1,3]dioxol-5-yl analogue that demonstrated significant inhibition of breast cancer metastasis. The analogue inhibited cell growth, induced apoptosis, and showed promising pharmacokinetic properties, making it a potential candidate for cancer therapy development (Wang et al., 2011).

Synthesis and Biological Activity of Aminomethyl Derivatives

Research on the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol revealed their potential bioactivity. The synthesized compounds exhibited toxicity in a brine shrimp lethality test, indicating potential for further study in bioactivity applications (Rudyanto et al., 2014).

Antitumor Activity of Benzoxazine Derivatives

Substituted 1,4-benzoxazines with an amino side chain showed moderate activity on intracellular calcium, suggesting their potential use in the development of new therapeutic agents for treating diseases associated with calcium dysregulation (Bourlot et al., 1998).

Electrochromic Properties of Conducting Polymers

Investigations into the electrochromic properties of conducting polymers highlighted the influence of hydrogen bonding, demonstrating the potential of benzo[d][1,3]dioxol derivatives in altering polymer chain conformations and, consequently, the optical properties of these materials (Akpinar et al., 2012).

Antihypertensive Action of Endothelin A Receptor Antagonists

Studies on novel endothelin A receptor antagonists, including those with the benzo[1,3]dioxol moiety, showed promising results in reversing hypoxic pulmonary vasoconstriction, indicating potential for the treatment of pulmonary hypertension (Coe et al., 2002).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15/h1-6,9,18H,7-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHYLDHKZINEEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364607 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | |

CAS RN |

435345-36-1 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)